2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid
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Overview
Description
2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid is a fluorinated organic compound featuring a thiazole ring. This compound is notable for its unique chemical structure, which includes multiple fluorine atoms, making it highly relevant in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Fluorination: The difluoroacetic acid moiety is introduced through the reaction of a suitable precursor with a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control over reaction conditions ensures scalability and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of multiple fluorine atoms.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, often leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,2-difluoro-2-(trifluoromethoxy)acetic acid
- 2,2-difluoro-2-(fluorosulfonyl)acetic acid
Uniqueness
2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid is unique due to the combination of a thiazole ring and multiple fluorine atoms, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications in various fields.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications
Properties
CAS No. |
2680530-78-1 |
---|---|
Molecular Formula |
C6H2F5NO2S |
Molecular Weight |
247.1 |
Purity |
95 |
Origin of Product |
United States |
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